molecular formula C15H16N2O B504815 4-propan-2-yl-N-(3-pyridinyl)benzamide CAS No. 15088-88-7

4-propan-2-yl-N-(3-pyridinyl)benzamide

Cat. No. B504815
CAS RN: 15088-88-7
M. Wt: 240.3g/mol
InChI Key: UXPRVYXRHDMOPP-UHFFFAOYSA-N
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Description

4-propan-2-yl-N-(3-pyridinyl)benzamide is a monoterpenoid.

Scientific Research Applications

Applications in Luminescence and Optical Properties

Pyridyl Substituted Benzamides with Aggregation Enhanced Emission A study on pyridyl substituted benzamides, specifically 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-3-yl-benzamide and its counterpart with a pyridin-4-yl group, revealed their luminescent properties. These compounds exhibit luminescence in DMF solutions and solid states and form nano-aggregates in aqueous-DMF solutions with enhanced emission. The luminescence is influenced by the solvent's polarity, and these compounds exhibit reversible changes between crystalline and amorphous states upon grinding and annealing, respectively. This study highlights the potential use of such benzamide derivatives in optical applications due to their aggregation-enhanced emission and multi-stimuli responsive properties (Srivastava et al., 2017).

Applications in Medicinal Chemistry

Antimicrobial Properties of Substituted Benzamides A specific derivative, 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, was synthesized and studied for its antimicrobial properties. The research highlights the significance of heteroacyclic and benzamido heterocyclic compounds in medicinal and pharmaceutical chemistry due to their noticeable drug absorption and transmission effects (Tayade & Shekar, 2012).

Applications in Chemical Synthesis

Improved Synthesis Processes Research aimed at improving the synthesis process of 2-hydroxy-N-(pyridin-4-yl)benzamide was conducted, indicating that the compound can be synthesized with high yield under specific conditions. This showcases the importance of optimizing synthesis processes for such compounds to achieve higher efficiency and yield (Dian, 2010).

Applications in Analytical Chemistry

Capillary Electrophoresis for Substance Separation Nonaqueous capillary electrophoresis was developed to separate imatinib mesylate and related substances, including derivatives of N-(pyridin-3-yl)benzamide. The study underscores the role of these derivatives in enhancing analytical methods for the separation and identification of complex mixtures in pharmaceuticals (Ye et al., 2012).

properties

CAS RN

15088-88-7

Product Name

4-propan-2-yl-N-(3-pyridinyl)benzamide

Molecular Formula

C15H16N2O

Molecular Weight

240.3g/mol

IUPAC Name

4-propan-2-yl-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C15H16N2O/c1-11(2)12-5-7-13(8-6-12)15(18)17-14-4-3-9-16-10-14/h3-11H,1-2H3,(H,17,18)

InChI Key

UXPRVYXRHDMOPP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

solubility

36 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was synthesized by the same procedure as for Example 15 except cuminic acid and 3-aminopyridine were used instead of 2-napthoic acid and 4-iodoaniline. White needles. M+241.3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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